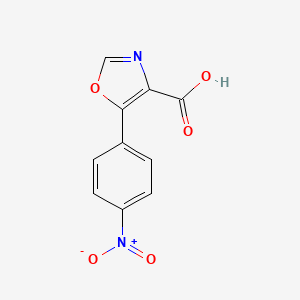

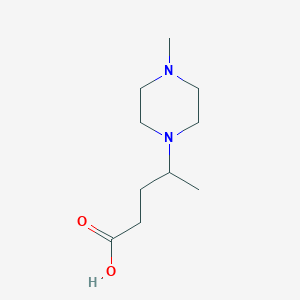

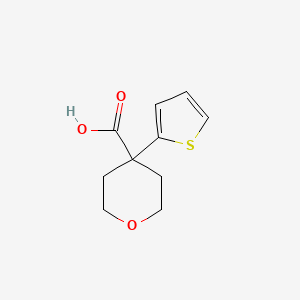

![molecular formula C14H17ClN2O B1320166 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol CAS No. 917748-13-1](/img/structure/B1320166.png)

3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including chloro derivatives, were synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, which could be related to the synthesis of compounds similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol . Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, which may provide insights into the synthesis of related quinoline compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their reactivity and properties. In one study, various (1H-quinolin-2-ylidene)propan-2-ones were prepared and characterized, with the crystal structure of one derivative determined by X-ray diffraction . This information could be useful in understanding the molecular structure of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol.

Chemical Reactions Analysis

The reactivity of quinoline derivatives has been demonstrated in several reactions. For example, non-halogenated (1H-quinolin-2-ylidene)propan-2-ones were oxidized to yield 2-(1-bromo-1-chloromethyl)quinoline, indicating the potential for halogenation reactions in quinoline compounds . Furthermore, yttrium complexes with quinolin-8-olate ligands were shown to catalyze the ring-opening polymerization of ε-caprolactone, suggesting that quinoline derivatives could be involved in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The studies mentioned provide insights into the properties of quinoline compounds, such as their coordination chemistry and potential as catalysts in polymerization reactions . However, specific data on the physical and chemical properties of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol are not directly provided in the papers.

Wissenschaftliche Forschungsanwendungen

1. Chiral Solvating Agent in Molecular Recognition

- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol, was used as a chiral solvating agent for molecular recognition of enantiomers of acids. This application was effective for acids, phosphoric acids, amino acids, and dipeptides, detectable through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Antimalarial Research

2. Antimalarial Activity Studies

- A related compound, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, exhibited promising antimalarial properties. This indicates the potential of quinoline derivatives in antimalarial research (Werbel et al., 1986).

Fluorescence Applications in Chemistry

3. Development for Fluorescence Applications

- The synthesis of tridentate ligands derived from quinoline, and their application in fluorescence spectroscopy, suggests potential uses of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol in this field (Wei et al., 2006).

Transition Metal Complex Studies

4. Transition Metal Chelates

- The creation of transition metal chelates using compounds structurally similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol has been documented, demonstrating their potential in creating complex metal compounds (Verma et al., 2010).

Hydrogen Bonding and Polymorphism Research

5. Hydrogen Bonding and Polymorphism

- Research into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insight into the behavior of quinoline derivatives in various chemical environments (Podjed & Modec, 2022).

Synthesis and Characterization of Novel Compounds

6. Novel Compound Synthesis

- Efforts in synthesizing novel compounds like methyl 3-(quinolin-2-yl)indolizine-1-carboxylate using quinoline derivatives suggest the versatility of compounds like 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol in synthetic chemistry (Belguedj et al., 2015).

Ligand Development for Molecular Magnetism

7. Ligand Effect on Single-Molecule Magnetism

- Developing ligands from compounds structurally related to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol for applications in single-molecule magnetism showcases the potential in materials science and molecular magnetism (Wang et al., 2020).

Eigenschaften

IUPAC Name |

3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLMRXPEPEQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

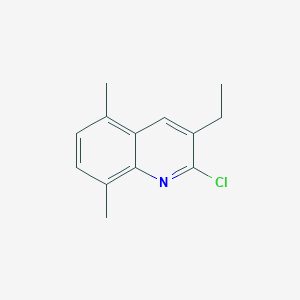

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

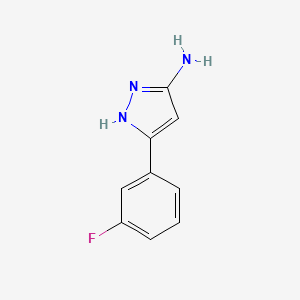

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)